N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Description
The compound N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic indole derivative featuring a 2-oxoindoline core substituted with a 4-chlorophenoxypropyl chain and an acetamide group. Indole and indoline derivatives are well-documented in medicinal chemistry for their diverse biological activities, including roles as enzyme inhibitors and autophagy modulators . The 4-chlorophenoxy group may influence lipophilicity and membrane permeability, while the acetamide moiety can participate in hydrogen bonding, a critical factor in molecular recognition and binding interactions . Structural determination of such compounds often relies on crystallographic methods like those implemented in the SHELX software suite, which has been pivotal in small-molecule refinement .
Properties
IUPAC Name |
N-[1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCDMDHLPWYYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 386.9 g/mol
- CAS Number : 1008690-48-9
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell proliferation and inducing apoptosis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 4.2 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
| NCI-H460 | 0.71 | Autophagy induction |
| HepG2 | 12.5 | Inhibition of cell proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the S phase, preventing cancer cells from replicating.
- Autophagy : The compound promotes autophagy in specific cell lines, which can lead to cell death under certain conditions.
Study 1: Efficacy in MCF7 Cell Line
In a study conducted by researchers at [source], this compound was tested on the MCF7 breast cancer cell line. The results demonstrated an IC value of 4.2 µM, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Study 2: Impact on A549 Lung Cancer Cells
Another research effort focused on the A549 lung cancer cell line, revealing that the compound exhibited an IC of 26 µM. The study suggested that the compound's mechanism involved both apoptosis and autophagy induction, which were confirmed through flow cytometry and Western blot analysis for apoptosis markers.
Comparison with Similar Compounds
Key Observations:
- Hydrogen Bonding: The acetamide group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), similar to the amide in ’s thiazolidinone derivative. However, the absence of sulfonamide or thione groups (as in and ) may reduce polar interactions .
Physical and Analytical Properties
Collision cross-section (CCS) data from provide a benchmark for comparing ion mobility:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 528.14098 | 223.9 |
| [M+Na]+ | 550.12292 | 235.6 |
The target compound’s CCS is expected to differ due to its distinct substituents. For instance, the 4-chlorophenoxypropyl chain may increase steric bulk, raising CCS values compared to simpler acetamides .
Crystallographic and Computational Considerations
The SHELX program suite () has been instrumental in resolving crystal structures of similar compounds. Hydrogen-bonding patterns, as analyzed via graph-set notation (), suggest that the target compound’s amide and ether groups could form cyclic or chain motifs, influencing crystal packing and stability .
Preparation Methods
Fisher Indole Synthesis
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Starting materials : 4,6-Dimethylcyclohexan-1-one and phenylhydrazine.
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Reaction conditions :
-
Reduction to indoline :
Leimgruber-Batcho Synthesis
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Starting materials : 3,5-Dimethyl-2-nitrotoluene and dimethylformamide dimethyl acetal (DMF-DMA).
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Reaction conditions :
Introduction of the 3-(4-Chlorophenoxy)propyl Side Chain
Alkylation of the indoline nitrogen requires a propyl linker bearing the 4-chlorophenoxy group.
Synthesis of 3-(4-Chlorophenoxy)propyl Bromide
Nitrogen Alkylation
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Conditions :
Acetamide Functionalization at the 3-Position
The 3-position of the indoline undergoes acetylation after amine generation.
Amination of Indoline-3-Ketone
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Step 1 : The 3-keto group of 1-[3-(4-chlorophenoxy)propyl]-5,7-dimethylindoline-2-one is converted to an amine via reductive amination.
Acetylation
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Conditions :
Optimization and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Indoline core synthesis | NaBH₄, EtOH, 0–25°C | 85 | 95.2 |
| Nitrogen alkylation | NaH, DMF, 12 h | 76 | 92.8 |
| Acetylation | Ac₂O, pyridine, 6 h | 89 | 97.5 |
Key observations :
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Alkylation proceeds optimally in anhydrous DMF to prevent hydrolysis of the alkyl bromide.
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Acetylation in pyridine minimizes side reactions compared to alternative solvents.
Analytical Characterization
LC-MS/MS Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
